molecular formula C10H10BrClO4S B2993562 Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate CAS No. 1567126-27-5

Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate

Cat. No.: B2993562
CAS No.: 1567126-27-5
M. Wt: 341.6
InChI Key: QNGFZMBNQKGMAH-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate is a halogenated benzoate ester featuring a bromo substituent at position 4, a chlorosulfonyl group at position 3, and a methyl group at position 5 on the aromatic ring. The chlorosulfonyl (–SO₂Cl) moiety is a highly reactive functional group, enabling nucleophilic substitution reactions to form sulfonamides or sulfonic acids, while the ethyl ester enhances solubility in organic solvents. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in the development of sulfonamide-based drugs and agrochemicals .

Properties

IUPAC Name

ethyl 4-bromo-3-chlorosulfonyl-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO4S/c1-3-16-10(13)7-4-6(2)9(11)8(5-7)17(12,14)15/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGFZMBNQKGMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylbenzoic acid to introduce the bromine atom at the 4-position. This is followed by the chlorosulfonation of the resulting 4-bromo-3-methylbenzoic acid to introduce the chlorosulfonyl group. Finally, esterification with ethanol yields the desired ethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium methoxide can yield ethyl 4-methoxy-3-(chlorosulfonyl)-5-methylbenzoate, while reduction with LiAlH4 can produce ethyl 4-bromo-3-(sulfonamide)-5-methylbenzoate .

Scientific Research Applications

Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its antimicrobial and anticancer properties in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate involves its reactive functional groups. The bromine and chlorosulfonyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively. These reactions can modify biological molecules or synthetic intermediates, leading to various effects depending on the target and pathway involved .

Comparison with Similar Compounds

Ethyl 4-Bromo Pyrazole Carboxylates ()

Several pyrazole-based analogs share the ethyl ester and bromo substituent but differ in core structure and substituent placement:

Compound Name (Example) Substituents Melting Point (°C) Yield (%)
Ethyl 4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (4g) 4-methoxyphenyl, 2-(4-methoxyphenyl)-oxoethyl 109–110 56
Ethyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (4k) 4-fluorophenyl, 2-(4-fluorophenyl)-oxoethyl 99–100 69
Target Compound 3-chlorosulfonyl, 5-methyl, benzoate core Not reported Not reported

Key Differences :

  • Core Structure : The target compound is a benzoate derivative, while pyrazole analogs (4g, 4k) feature a nitrogen-containing heterocyclic core, altering electronic properties and hydrogen-bonding capacity.
  • Reactivity : The chlorosulfonyl group in the target compound facilitates sulfonamide formation, whereas pyrazole derivatives rely on oxoethyl groups for further functionalization.

(Z)-4-Bromo-3-Aryl-2-Butenoic Acid Ethyl Esters ()

These α,β-unsaturated esters share the ethyl ester and bromo substituent but differ in backbone structure:

Compound Name (Example) Substituents Yield (%) Physical State
(Z)-4-Bromo-3-(4-methoxyphenyl)-2-butenoate (4h) 4-methoxyphenyl 71 Pale yellow solid
(Z)-4-Bromo-3-(3,4-dichlorophenyl)-2-butenoate (4e) 3,4-dichlorophenyl 59 Viscous oil
Target Compound Aromatic benzoate core Not reported Likely solid or viscous oil

Key Differences :

  • Conjugation: The α,β-unsaturated system in butenoates allows for conjugation, affecting UV absorption and reactivity in Diels-Alder reactions.
  • Synthetic Utility: The target compound’s chlorosulfonyl group offers direct access to sulfonylation reactions, unlike butenoates, which require additional steps for functionalization .

Halogenated Benzoic Acid Derivatives ()

Discontinued analogs highlight substituent effects on stability and applications:

Compound Name Substituents Status Key Difference from Target
4-Bromo-3-(chlorosulfonyl)-5-fluorobenzoic acid 5-fluoro, carboxylic acid Discontinued Acidic group vs. ethyl ester
Ethyl 3-bromo-5-(chlorosulfonyl)-4-methoxybenzoate 4-methoxy, 3-bromo Available Methoxy vs. methyl group

Key Differences :

  • Acid vs. Ester: The carboxylic acid derivative () is more polar and acidic, limiting solubility in non-polar solvents compared to the ethyl ester.

Sulfonamide Intermediate Analogs ()

Compounds like 2-hydroxy-5-(chlorosulfonyl)benzoic acid () and sulfonamide analogs () share the chlorosulfonyl group:

Compound Name Core Structure Application
5-(Chlorosulfonyl)-2-hydroxybenzoic acid Benzoic acid with –OH, –SO₂Cl Nitric oxide donor synthesis
Ethyl 1-methyl-5-sulfonamido-indole-3-carboxylate (7a) Indole core with sulfonamide Bioactive analog development

Key Differences :

  • Synthetic Pathways : The target compound’s methyl and bromo groups may sterically hinder sulfonamide formation relative to simpler analogs .

Biological Activity

Chemical Structure and Properties

The compound's structure can be represented as follows:

Ethyl 4 bromo 3 chlorosulfonyl 5 methylbenzoate\text{Ethyl 4 bromo 3 chlorosulfonyl 5 methylbenzoate}
  • Molecular Formula : C10H10BrClO4S
  • Functional Groups :
    • Bromine (Br)
    • Chlorosulfonyl (SO2Cl)
    • Methyl (CH3)
    • Ester (COOR)

Potential Biological Activities

While direct studies on the biological activity of ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate are sparse, compounds with structural similarities often exhibit notable biological properties:

  • Antimicrobial Activity : Chlorosulfonyl-containing compounds have been investigated for their potential as antimicrobial agents. The presence of the chlorosulfonyl group may enhance interactions with microbial enzymes or receptors, leading to inhibition of growth or activity .
  • Enzyme Inhibition : The structural features of this compound suggest it may act as an enzyme inhibitor. The bromine atom and chlorosulfonyl group can participate in various binding interactions, potentially affecting enzyme activity .

Comparative Analysis with Similar Compounds

To understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-bromo-3-(chlorosulfonyl)benzoateLacks ethyl group; contains only methyl esterLess reactive due to fewer steric effects
Ethyl 4-bromo-3-chloro-5-methylbenzoateContains chlorine instead of chlorosulfonylDifferent reactivity patterns due to halogen substitution
Ethyl 4-bromo-3-(sulfamoyl)-5-methylbenzoateContains sulfamoyl group instead of chlorosulfonylPotentially different biological activities due to functional group variation

The mechanism of action for this compound likely involves its interaction with specific molecular targets. The bromine and chlorosulfonyl groups can engage in nucleophilic substitutions and other chemical reactions that may inhibit or modulate biological pathways .

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